molecular formula C11H10O4 B13308677 Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate

Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate

Cat. No.: B13308677
M. Wt: 206.19 g/mol
InChI Key: WKMRGZPALANRNY-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is a chemical compound belonging to the benzopyran family It is characterized by a benzopyran ring system with a methyl ester group at the 3-position and a keto group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate can be synthesized through several methods. One common approach involves the Dieckmann cyclization of methyl (o-methoxycarbonylbenzylthio)acetate. This reaction typically requires the use of a base, such as sodium ethoxide, and is conducted under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is unique due to its specific substitution pattern and the presence of both a keto and ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate, a compound belonging to the benzopyran class, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C11_{11}H10_{10}O4_{4}
  • Molecular Weight : 210.19 g/mol

This structure contributes to its biological activity through various mechanisms of action.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that derivatives of benzopyran compounds often show activity against a range of microorganisms.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial efficacy of several benzopyran derivatives, this compound demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the microbroth dilution method.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results suggest that this compound could be a potential candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Its derivatives have shown promising results against different cancer cell lines.

Research Findings

A study focused on the cytotoxic effects of methyl 4-oxo derivatives on HepG2 (liver cancer) and HeLa (cervical cancer) cell lines found that:

CompoundIC50_{50} (µM)Cell Line
Methyl 4-oxo derivative5.5HepG2
Methyl 4-oxo derivative7.2HeLa

These findings indicate that the compound exhibits significant cytotoxicity, comparable to established chemotherapeutic agents.

Anti-inflammatory Activity

The anti-inflammatory effects of methyl 4-oxo derivatives have also been investigated. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Case Study: Inhibition of Cytokines

In a study assessing the anti-inflammatory properties of several benzopyran derivatives:

CompoundCytokine Inhibition (%)
Methyl 4-oxo derivativeIL-6: 70
TNF-alpha: 65

This suggests that methyl 4-oxo derivatives could serve as potential therapeutic agents for inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and biological targets such as enzymes involved in cancer progression and inflammation. These studies reveal potential binding sites and affinities that correlate with the observed biological activities.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 4-oxo-2,3-dihydrochromene-3-carboxylate

InChI

InChI=1S/C11H10O4/c1-14-11(13)8-6-15-9-5-3-2-4-7(9)10(8)12/h2-5,8H,6H2,1H3

InChI Key

WKMRGZPALANRNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC2=CC=CC=C2C1=O

Origin of Product

United States

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